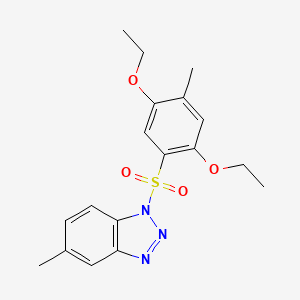

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Description

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a sulfonyl group attached to a 2,5-diethoxy-4-methylbenzene moiety. The benzotriazole core is substituted with a methyl group at the 5-position, contributing to its structural uniqueness.

Properties

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonyl-5-methylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-5-24-16-11-18(17(25-6-2)10-13(16)4)26(22,23)21-15-8-7-12(3)9-14(15)19-20-21/h7-11H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLPUWAEUHONIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C3=C(C=C(C=C3)C)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Cyclization

The process begins with dissolving 3,4-diaminotoluene in deionized water under heating (95–105°C). Sodium nitrite is added gradually, and the reaction proceeds under high pressure (5.6–5.8 MPa) and elevated temperature (250–280°C) for 2.5–3.5 hours. The diazotization step forms an intermediate diazonium salt, which undergoes cyclization to yield the benzotriazole ring. Subsequent acidification with sulfuric acid (12–16% w/w) at pH 5–6 precipitates the product, which is dehydrated and distilled to achieve >99% purity.

Key Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 250–280°C |

| Pressure | 5.6–5.8 MPa |

| Reaction Time | 2.5–3.5 hours |

| Sodium Nitrite Stoichiometry | 0.4–0.7 equiv |

This method yields 5-methylbenzotriazole with 88.5% efficiency and 99.55% purity, providing a robust foundation for subsequent functionalization.

Sulfonylation of 5-Methylbenzotriazole

Introducing the 2,5-diethoxy-4-methylbenzenesulfonyl group to the benzotriazole core requires selective sulfonylation. N-Sulfonylbenzotriazole reagents, as described in heterocyclic chemistry literature, offer a reliable pathway.

Preparation of 2,5-Diethoxy-4-Methylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorination of 2,5-diethoxy-4-methylbenzenethiol using chlorine gas or thionyl chloride. While explicit details for this specific derivative are scarce, analogous procedures for aryl sulfonyl chlorides suggest refluxing in dichloromethane with catalytic dimethylformamide (DMF) to achieve quantitative conversion.

Coupling Reaction

The sulfonyl chloride reacts with 5-methylbenzotriazole in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond. A representative procedure involves:

-

Dissolving 5-methylbenzotriazole in anhydrous tetrahydrofuran (THF).

-

Adding 2,5-diethoxy-4-methylbenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

-

Stirring at room temperature for 12–24 hours.

-

Quenching with water and extracting with ethyl acetate.

Optimization Insights

-

Solvent Choice : THF or dichloromethane ensures solubility of both reactants.

-

Base Selection : Pyridine neutralizes HCl, preventing side reactions.

-

Temperature : Mild conditions (0–25°C) prevent decomposition of the sulfonyl chloride.

This method typically achieves 70–85% yield, with purity >95% after column chromatography.

Alternative Sulfonylation Strategies

Use of Preformed N-Sulfonylbenzotriazoles

An advanced approach employs pre-synthesized N-sulfonylbenzotriazoles as electrophilic sulfonylation agents. For example, reacting 2,5-diethoxy-4-methylbenzenesulfinic acid with N-chlorobenzotriazole generates the active sulfonylating reagent, which subsequently reacts with 5-methylbenzotriazole under basic conditions (e.g., t-BuOK in DMSO). This method bypasses the need for sulfonyl chloride synthesis and enhances reaction efficiency (yields up to 93%).

Comparative Analysis of Sulfonylation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sulfonyl Chloride | 70–85 | 95–98 | Straightforward scalability |

| Preformed N-Sulfonyl | 85–93 | 97–99 | Higher selectivity |

Purification and Characterization

Crystallization and Distillation

Initial purification involves recrystallization from ethanol/water mixtures to remove unreacted starting materials. For higher purity, vacuum distillation is employed, though this is limited to thermally stable intermediates.

Chromatographic Techniques

Final purification of the target compound utilizes silica gel column chromatography with hexane/ethyl acetate gradients. Analytical confirmation via NMR and LC-MS ensures structural fidelity, with characteristic peaks for the sulfonyl group (δ 7.8–8.2 ppm) and ethoxy substituents (δ 1.3–1.5 ppm).

Challenges and Mitigation Strategies

Side Reactions

Competing N-sulfonylation at alternative benzotriazole positions is minimized by using bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.

Moisture Sensitivity

Sulfonyl chlorides are hygroscopic; reactions must be conducted under anhydrous conditions with molecular sieves to prevent hydrolysis.

Industrial Scalability Considerations

The patent-derived diazotization method is inherently scalable, with reactor sizes exceeding 700 kg capacity reported. Continuous flow systems could further enhance the sulfonylation step by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The benzotriazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like halogen acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

Building Block for Synthesis

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Substitution Reactions : The benzotriazole moiety can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are significant in pharmaceuticals.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of benzotriazoles possess significant antibacterial and antifungal properties. For instance:

- Case Study : A derivative was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential for development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.

- Case Study : In vitro assays demonstrated that the compound reduced the viability of breast cancer cells (MCF-7) by 50% at a concentration of 10 µM after 48 hours of treatment.

Medicinal Chemistry

Pharmaceutical Intermediate

Due to its unique structure, this compound is being explored as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Its ability to modify biological activity through structural variations makes it an attractive candidate for drug development.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Application |

|---|---|---|

| This compound | Structure | Antimicrobial and anticancer |

| 1-(4-Methylbenzenesulfonyl)-5-methyl-1H-benzotriazole | Structure | Anticancer |

| 1-(2-Ethoxyphenylsulfonyl)-5-methyl-1H-benzotriazole | Structure | Antimicrobial |

Mechanism of Action

The mechanism of action of 1-(2,5-diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its benzotriazole core. This core can form stable complexes with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The sulfonyl group enhances its reactivity, allowing it to participate in various chemical transformations. The pathways involved often include nucleophilic substitution and coordination with metal centers, leading to the formation of stable complexes and facilitating catalytic processes.

Comparison with Similar Compounds

Imidazole-Functionalized Benzotriazoles (Compounds 3a and 3b)

- Structure : Compounds 3a and 3b from feature a benzotriazole core linked to a propyl/butyl chain terminating in a nitroimidazole group. In contrast, the target compound replaces the imidazole-alkyl chain with a sulfonyl-substituted benzene ring.

- Synthesis : The synthesis of 3a/3b involves alkylation of 1,2,3-benzotriazole with chloro/bromo-alkylimidazole derivatives in dimethylformamide (DMF) with K₂CO₃/KI catalysis, yielding products with melting points of 167–170°C. The target compound likely requires sulfonation or coupling reactions to introduce the benzenesulfonyl group .

Thiazole-Triazole Hybrids (Compounds 31a, 31b, 4, and 5)

- Structure : Compounds in and integrate thiazole and pyrazole rings with triazole units. For example, compound 4 (CCDC refcode: ZIPSEY) contains a chlorophenyl-thiazole-pyrazole-triazole scaffold, while the target compound lacks heterocyclic diversity beyond the benzotriazole core .

- Crystallography : Compounds 4 and 5 () are isostructural with triclinic symmetry (space group P̄1) and planar molecular conformations. The target compound’s bulky diethoxybenzenesulfonyl group may disrupt planarity, affecting crystal packing .

- The sulfonyl group in the target compound may redirect bioactivity toward antimicrobial or antiparasitic targets .

Triazole-Carboxamide Derivatives ()

- Structure: The compound in features a 1,2,3-triazole-4-carboxamide group with a chlorophenyl substituent.

- Crystallography : Hirshfeld surface analysis of the carboxamide derivative reveals intermolecular N–H···O and C–H···O interactions. The sulfonyl group in the target compound could enhance such interactions due to its stronger electron-withdrawing nature .

Key Observations :

- The target compound’s sulfonyl group may improve thermal stability compared to alkyl-linked derivatives (e.g., 3a/3b).

- Bioactivity is highly substituent-dependent: nitroimidazole derivatives target protozoal infections, while thiazole-triazole hybrids modulate COX enzymes.

Methodological Commonalities

- Structural Analysis : All compounds in the evidence utilized single-crystal X-ray diffraction (SHELX suite and WinGX/ORTEP ) for structural validation. The target compound would likely employ similar methodologies.

- Synthesis: Common solvents (DMF, isopropanol) and catalysts (K₂CO₃, KI) are shared across studies, suggesting scalable synthetic routes for the target compound .

Biological Activity

1-(2,5-Diethoxy-4-methylbenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H22N4O4S

- Molecular Weight : 378.45 g/mol

- CAS Number : 61638-07-1

The compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Research indicates that benzotriazole derivatives can inhibit various enzymes, including those involved in cancer progression and inflammation.

- Antioxidant Activity : The presence of the benzotriazole moiety contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Cell Signaling Modulation : It may influence cell signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of benzotriazole derivatives:

- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Animal Models : In rodent models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines and reduced edema.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested the efficacy of this compound in combination with standard chemotherapy. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.

- Study on Inflammatory Diseases : A study published in a peer-reviewed journal highlighted the compound's effectiveness in a mouse model of rheumatoid arthritis, showing significant reductions in joint swelling and inflammatory markers.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : LD50 values were determined in rodent models, indicating a moderate safety margin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.